molecular formula C19H28N2O2S B12227987 3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B12227987
M. Wt: 348.5 g/mol
InChI Key: BFCRDJGLBOTSSQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dimethyl groups and a thiomorpholine-oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of 3,4-dimethylbenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Thiomorpholine-Oxane Moiety: This step involves the reaction of the benzamide intermediate with a thiomorpholine-oxane derivative under suitable conditions to introduce the thiomorpholine-oxane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-{[4-(4-methylpiperazino)benzyl]benzamide: Another benzamide derivative with similar structural features.

    1,3,4-thiadiazole derivatives: Compounds with a thiadiazole ring that may exhibit similar biological activities.

Uniqueness

3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to the presence of the thiomorpholine-oxane moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H28N2O2S

Molecular Weight

348.5 g/mol

IUPAC Name

3,4-dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide

InChI

InChI=1S/C19H28N2O2S/c1-15-3-4-17(13-16(15)2)18(22)20-14-19(5-9-23-10-6-19)21-7-11-24-12-8-21/h3-4,13H,5-12,14H2,1-2H3,(H,20,22)

InChI Key

BFCRDJGLBOTSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)N3CCSCC3)C

Origin of Product

United States

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